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molecular formula C11H13BrClNO2 B8669086 Tert-butyl 2-bromo-3-chlorophenylcarbamate

Tert-butyl 2-bromo-3-chlorophenylcarbamate

Cat. No. B8669086
M. Wt: 306.58 g/mol
InChI Key: JAAIGOMTMQKNDA-UHFFFAOYSA-N
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Patent
US09365566B2

Procedure details

To a solution of 2-bromo-3-chlorobenzoic acid (0.5 g, 2.12 mmol) in toluene (5 mL) were added Et3N (0.3 mL), DPPA (0.69 mL), and t-butanol (7.2 mL). The reaction mixture was heated at 100° C. overnight, cooled, and concentrated. This residue was extracted with ethyl acetate (20 mL). The organic phase was washed with aqueous HCl (5%, 20 mL), saturated NaHCO3, and saturated NaCl, was dried over anhydrous Na2SO4, and was concentrated to give the title compound as a solid (0.4 g, 65%). 1H NMR (400 MHz, CDCl3) δ 8.01 (1H, d, J=8.0 Hz), 7.19-7.12 (1H, m), 7.07-7.05 (2H, m), 1.46 (9H, s).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
Quantity
0.69 mL
Type
reactant
Reaction Step One
Quantity
7.2 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
65%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:10]([Cl:11])=[CH:9][CH:8]=[CH:7][C:3]=1C(O)=O.CC[N:14]([CH2:17]C)CC.C1C=CC(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:26])=CC=1.[C:36]([OH:40])([CH3:39])([CH3:38])[CH3:37]>C1(C)C=CC=CC=1>[C:36]([O:40][C:17](=[O:26])[NH:14][C:3]1[CH:7]=[CH:8][CH:9]=[C:10]([Cl:11])[C:2]=1[Br:1])([CH3:39])([CH3:38])[CH3:37]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC1=C(C(=O)O)C=CC=C1Cl
Name
Quantity
0.3 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
0.69 mL
Type
reactant
Smiles
C=1C=CC(=CC1)P(=O)(C=2C=CC=CC2)N=[N+]=[N-]
Name
Quantity
7.2 mL
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
EXTRACTION
Type
EXTRACTION
Details
This residue was extracted with ethyl acetate (20 mL)
WASH
Type
WASH
Details
The organic phase was washed with aqueous HCl (5%, 20 mL), saturated NaHCO3, and saturated NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1=C(C(=CC=C1)Cl)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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